molecular formula C17H22N2O2 B12181531 N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide

N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12181531
M. Wt: 286.37 g/mol
InChI Key: GDAIQIRELRKACP-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a pyrrole substituent at the 4-position of the benzamide core and a 3-isopropoxypropyl group as the N-alkyl chain. This structure combines aromatic and aliphatic functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H22N2O2/c1-14(2)21-13-5-10-18-17(20)15-6-8-16(9-7-15)19-11-3-4-12-19/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3,(H,18,20)

InChI Key

GDAIQIRELRKACP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoyl chloride with an appropriate amine.

    Substitution with Pyrrole: The benzamide core is then subjected to a substitution reaction with pyrrole under acidic or basic conditions to introduce the pyrrole ring.

    Introduction of Isopropoxypropyl Group: The final step involves the alkylation of the benzamide-pyrrole intermediate with 3-isopropoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide exhibit notable anticancer properties. For instance, derivatives of benzamide have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds modulate autophagy and inhibit mTORC1 activity, which is crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMIA PaCa-20.5mTORC1 inhibition
Compound BHeLa0.3Autophagy modulation
This compoundTBDTBDTBD

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Compounds with similar structures have been shown to reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship Studies

2.1 Optimization of Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activities of compounds like this compound. Modifications to the chemical structure can enhance binding affinity to target proteins, improve metabolic stability, and reduce toxicity .

Case Study: SAR Analysis

A recent SAR study focused on a series of benzamide derivatives, revealing that specific substitutions at the aromatic ring significantly influenced their anticancer properties. The introduction of alkoxy groups improved solubility and bioavailability, leading to enhanced therapeutic efficacy .

In Silico Studies

3.1 Computational Modeling

In silico studies using molecular docking and dynamics simulations have been employed to predict the binding interactions between this compound and its biological targets. These studies help in understanding the pharmacophore features necessary for effective binding and activity .

Table 2: In Silico Binding Affinities

Compound NameTarget ProteinBinding Affinity (kcal/mol)
This compoundProtein X-8.5
Compound CProtein Y-7.8

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrrole-Containing Benzamides

  • N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide (): This compound shares the pyrrole moiety but lacks the 3-isopropoxypropyl chain. Its synthesis via nickel-catalyzed reductive aminocarbonylation (Ni(glyme)Cl₂, Zn/Mn reductants, 120°C, 16 hours) achieved high yields (~80–95%).
  • N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Contains a pyrrole-like quinoline scaffold but with a complex heterocyclic system. Such structures often require multistep syntheses, contrasting with the simpler benzamide core of the target compound.

Imidazole-Containing Benzamides

  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ():
    Replaces pyrrole with imidazole, demonstrating significant anticancer activity (cervical cancer). This highlights how heterocyclic substituents influence bioactivity.

Alkyl/Aryl-Substituted Benzamides

  • 4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide (): Features a benzyloxy group and azetidinone ring. Synthesized via reflux/ultrasonication (12 hours, 60°C, triethylamine catalyst), yielding 70–85%. The 3-isopropoxypropyl group in the target compound may offer improved solubility over rigid azetidinone derivatives.

Physicochemical Properties

  • Melting Points :

    • Sulfonamide analogues (e.g., Example 57 in ) exhibit high melting points (211–214°C), whereas imidazole derivatives () may have lower melting points due to reduced crystallinity.
    • The 3-isopropoxypropyl chain could lower the melting point compared to rigid aryl substituents, enhancing solubility.
  • Solubility: Alkoxy chains (e.g., isopropoxypropyl) generally improve lipophilicity compared to polar groups like sulfonamides () or azetidinones ().

Biological Activity

N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzamide core substituted with a pyrrole ring and an isopropoxypropyl side chain. Its molecular formula is C15H20N2OC_{15}H_{20}N_2O.

Research indicates that compounds similar to this compound may exert their effects through various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and metabolism, such as enoyl-acyl carrier protein reductase (ENR) and dihydrofolate reductase (DHFR) .
  • Cell Growth Suppression : The compound may suppress cell growth by interfering with critical signaling pathways, potentially affecting mTORC1 activity, which is crucial for cell growth and proliferation .
  • Autophagy Modulation : Research suggests that some derivatives can modulate autophagy, a cellular process that can enhance cancer cell death under certain conditions .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .

Anticancer Activity

The compound has demonstrated significant antiproliferative effects in cancer cell lines, particularly in pancreatic cancer models (e.g., MIA PaCa-2 cells). Structure-activity relationship (SAR) studies have identified specific modifications that enhance its anticancer potency .

Study 1: Antiproliferative Activity

A study focused on the antiproliferative activity of similar benzamide derivatives showed submicromolar activity against MIA PaCa-2 cells. These compounds were found to reduce mTORC1 activity and disrupt autophagic flux, indicating a potential mechanism for inducing cancer cell death .

Study 2: Antibacterial Efficacy

In another investigation, derivatives targeting the bacterial division protein FtsZ exhibited potent antibacterial properties. The study highlighted the importance of structural modifications in enhancing efficacy against multidrug-resistant strains .

Data Tables

Activity Type Effect Target Pathway/Mechanism
AntimicrobialEffective against MRSAInhibition of bacterial growth
AnticancerSuppresses pancreatic cancermTORC1 pathway modulation
Autophagy ModulationEnhances cancer cell deathDisruption of autophagic flux

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